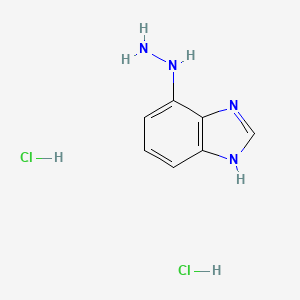
7-hydrazinyl-1H-1,3-benzodiazole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydrazinyl-1H-1,3-benzodiazole dihydrochloride typically involves the reaction of 1H-1,3-benzodiazole with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion .
Industrial Production Methods
it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
Types of Reactions
7-hydrazinyl-1H-1,3-benzodiazole dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
7-hydrazinyl-1H-1,3-benzodiazole dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hydrazinyl-1H-1,3-benzodiazole dihydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group is believed to play a crucial role in its biological activity by interacting with enzymes and other proteins . This interaction can lead to the inhibition of certain cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7-hydrazinyl-1H-1,3-benzodiazole dihydrochloride include:
- 1H-1,3-benzodiazole
- 7-amino-1H-1,3-benzodiazole
- 7-nitro-1H-1,3-benzodiazole
Uniqueness
What sets this compound apart from these similar compounds is its hydrazinyl group, which imparts unique chemical and biological properties. This group allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
1H-benzimidazol-4-ylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-11-6-3-1-2-5-7(6)10-4-9-5;;/h1-4,11H,8H2,(H,9,10);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVAMODISHQFNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NN)N=CN2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2416036.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2416039.png)
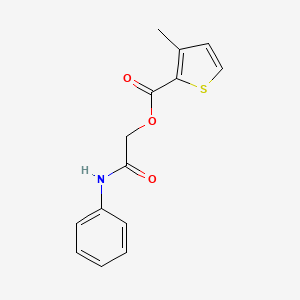
![3-[(Quinazolin-4-yl)amino]propan-1-ol](/img/structure/B2416043.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2416045.png)
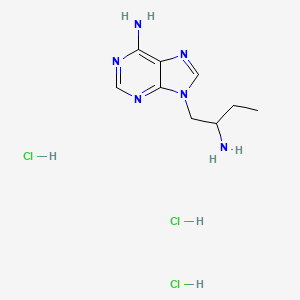
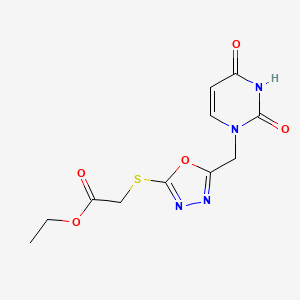
![1-[(2,5-dimethylphenyl)methyl]-2-ethyl-1H-1,3-benzodiazole](/img/structure/B2416051.png)
![N-{2-METHYL-4-[2-METHYL-4-OXOPYRIDO[2,3-D]PYRIMIDIN-3(4H)-YL]PHENYL}-1-CYCLOPENTANECARBOXAMIDE](/img/structure/B2416053.png)
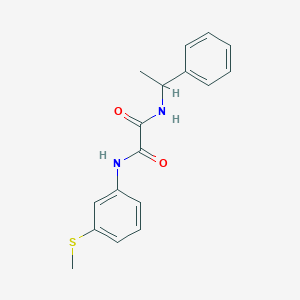
![methyl 4-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate](/img/structure/B2416057.png)
![N-[3-[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2416058.png)
